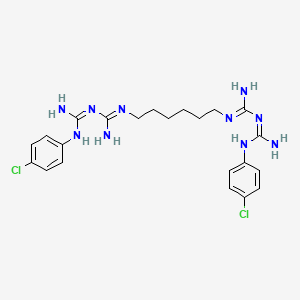
Chlorhexidine
Vue d'ensemble
Description
Chlorhexidine gluconate: is a broad-spectrum antimicrobial agent widely used as a topical antiseptic and disinfectant. It was developed in the mid-20th century and has since become a cornerstone in infection control, particularly in medical and dental settings . The compound is effective against a wide range of pathogens, including bacteria, yeasts, and viruses .
Applications De Recherche Scientifique
Chlorhexidine gluconate has a wide range of scientific research applications, including:
Mécanisme D'action
Chlorhexidine gluconate exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. The positively charged this compound molecule binds to negatively charged phosphate groups on the microbial cell surface, leading to the disruption of the cell membrane integrity. This allows this compound to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death . The compound is effective against both gram-positive and gram-negative bacteria, as well as yeasts and viruses .
Orientations Futures
The use of CHX in dentistry and oral healthcare continues to be widespread. It is important that dental practitioners understand that, based on its differential mechanisms of action on different microbes, appropriate clinical and dental use of CHX should be oral disease specific . Further scientific and clinical research is required before full recommendations can be made .
Analyse Biochimique
Biochemical Properties
Chlorhexidine interacts with various biomolecules, leading to biochemical changes in bacterial cells. The antibacterial activity of this compound is due to the elevated reactive oxygen species (ROS) production and higher lipid peroxidation . These biochemical changes result in membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, and nucleic acids .
Cellular Effects
This compound has a profound effect on various types of cells and cellular processes. It influences cell function by causing elevated ROS production and higher lipid peroxidation . These changes lead to membrane damage and alterations in membrane compositions .
Molecular Mechanism
The molecular mechanism of this compound involves a ROS dependent membrane damage and alterations in membrane compositions . The membrane damage is a result of oxidative stress and lipid peroxidation in the bacterial cell .
Temporal Effects in Laboratory Settings
Over time, this compound treatment results in decreased bacterial growth, colony-forming unit (CFU) count, and cell viability . The long-term effects of this compound on cellular function have been observed in in vitro studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chlorhexidine gluconate is synthesized through a multi-step process involving the reaction of 4-chloroaniline with cyanoguanidine to form a biguanide intermediate. This intermediate is then reacted with hexamethylene diamine to produce this compound base. The final step involves the reaction of this compound base with gluconic acid to form this compound gluconate .
Industrial Production Methods: In industrial settings, the production of this compound gluconate involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Chlorhexidine gluconate undergoes various chemical reactions, including:
Oxidation: this compound gluconate can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: The compound can be reduced, although this is less common in practical applications.
Substitution: this compound gluconate can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound degradation products, while substitution reactions can yield various substituted derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds:
Povidone Iodine: Another widely used antiseptic, effective against a broad range of pathogens.
Chloroxylenol: An aromatic compound used as an antiseptic and disinfectant.
Chlorhexidine Digluconate: Similar to this compound gluconate but contains two gluconate units per molecule, leading to differences in solubility and application.
Uniqueness: this compound gluconate is unique in its ability to bind to skin and mucous membranes, providing prolonged antimicrobial activity. It is also less likely to cause resistance compared to other antiseptics .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Chlorhexidine involves the reaction of 4-chloroaniline and 1,6-dichlorohexane in the presence of a base and a solvent.", "Starting Materials": [ "4-chloroaniline", "1,6-dichlorohexane", "Base (e.g. sodium hydroxide)", "Solvent (e.g. ethanol)" ], "Reaction": [ "Step 1: Dissolve 4-chloroaniline in a solvent (e.g. ethanol)", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir", "Step 3: Add 1,6-dichlorohexane dropwise to the solution while stirring and maintaining the temperature around 50-60°C", "Step 4: Continue stirring the reaction mixture for several hours until the reaction is complete", "Step 5: Filter the reaction mixture to remove any solid impurities", "Step 6: Concentrate the filtrate under reduced pressure to obtain a crude product", "Step 7: Purify the crude product by recrystallization using a suitable solvent (e.g. ethanol)" ] } | |
Numéro CAS |
55-56-1 |
Formule moléculaire |
C22H30Cl2N10 |
Poids moléculaire |
505.4 g/mol |
Nom IUPAC |
(1E)-2-[6-[[amino-[(Z)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine |
InChI |
InChI=1S/C22H30Cl2N10/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34) |
Clé InChI |
GHXZTYHSJHQHIJ-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)/N=C(/N)\NC2=CC=C(C=C2)Cl)N)/N)Cl |
SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |
SMILES canonique |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |
Apparence |
Solid powder |
Color/Form |
Crystals from methanol Solid |
melting_point |
134 °C |
Autres numéros CAS |
55-56-1 3697-42-5 |
Description physique |
Crystals from methanol; [HSDB] Solid |
Pictogrammes |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
Stable under ambient warehouse conditions to moisture and simulated sunlight. /Chlorhexidine diacetate/ Stable under recommended storage conditions. |
Solubilité |
MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/ Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/ In water, 800 mg/L at 20 °C 2.61e-02 g/L |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acetate, Chlorhexidine Chlorhexidine Chlorhexidine Acetate Chlorhexidine Hydrochloride Hydrochloride, Chlorhexidine MK 412A MK-412A MK412A Novalsan Sebidin A Tubulicid |
Pression de vapeur |
1.98X10-14 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Chlorhexidine is a cationic bisbiguanide that interacts with negatively charged bacterial cell walls. [] At lower concentrations, this compound disrupts the cell membrane, leading to leakage of intracellular components and bacteriostatic effects. At higher concentrations, it causes rapid cell death (bactericidal effect). [, ]
A: Primarily, this compound targets the bacterial cell wall by interacting with negatively charged phosphate groups. [, ] This interaction disrupts the cell membrane's integrity, causing leakage of intracellular components and ultimately cell death. [, ] Research suggests this compound may also impact other cellular processes like cell wall synthesis, but further investigation is needed. []
ANone: this compound is a symmetrical molecule with the molecular formula C22H30Cl2N10 and a molecular weight of 505.45 g/mol.
ANone: While the provided research papers don't delve into specific spectroscopic details, this compound's structure can be analyzed using techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to obtain detailed structural information.
A: this compound's positive charge allows it to bind to negatively charged molecules like phosphate, present in hydroxyapatite. [] This binding can lead to the release of small amounts of calcium from dentin. []
A: One study found that disinfecting alginate impressions with this compound for 10 minutes did not cause significant dimensional changes, suggesting good material compatibility. []
ANone: The provided research focuses on this compound's antimicrobial activity. Its catalytic properties and related applications are not discussed in these papers.
ANone: The provided research primarily focuses on in vitro and in vivo studies of this compound. While computational methods like QSAR could be employed to study its structure-activity relationship, these studies are not detailed in the provided papers.
A: Research indicates that this compound exhibits concentration-dependent antimicrobial activity. [, ] At lower concentrations, it primarily acts as a bacteriostatic agent, disrupting the cell membrane and causing leakage. At higher concentrations, it displays a rapid bactericidal effect, leading to cell death. [, ]
A: Research suggests that incorporating zinc acetate in this compound-containing dentifrices aims to minimize extrinsic tooth staining, a common side effect of this compound. [] While the combination might not completely eliminate staining, studies show it can reduce the intensity compared to this compound alone. []
ANone: The provided research primarily focuses on the clinical and microbiological aspects of this compound. While compliance with SHE regulations is crucial during its manufacturing and use, these regulations are not the focus of the provided papers.
ANone: The provided research primarily emphasizes the local effects of this compound, particularly in the oral cavity and on the skin. While understanding its ADME properties is crucial for systemic applications, the provided papers focus on its topical use and don't delve into detailed PK/PD analyses.
A: A randomized controlled trial demonstrated that preoperative skin cleansing with this compound-alcohol was significantly more effective in reducing surgical site infections than povidone-iodine. [] This finding highlights this compound's efficacy as a pre-surgical antiseptic.
A: While this compound has been used extensively, there are growing concerns about emerging resistance. Studies have reported elevated MICs for this compound in some MRSA isolates, particularly those carrying specific resistance plasmids. [, , ]
A: Research indicates a potential link between this compound exposure and the presence of qac genes, which confer resistance to quaternary ammonium compounds (QACs). [] This finding suggests a possibility of cross-resistance between this compound and QACs, necessitating further investigation.
A: While generally safe, this compound use, particularly in oral rinses, can cause side effects like altered taste sensation, tooth staining, and oral mucosal irritation. [, , ]
A: One study found that high concentrations of this compound used as a mouthwash after oral surgery involving bone exposure could delay wound healing in rats. [] This finding suggests a potential negative impact on wound healing under specific conditions.
A: Researchers are exploring liposomal formulations of this compound to enhance its penetration into dentinal tubules. [] One study showed that liposomal this compound achieved higher penetration compared to a plain this compound solution, suggesting a promising approach for targeted drug delivery in endodontics. []
A: Common methods include agar well diffusion, minimum inhibitory concentration (MIC) determination, and minimum bactericidal concentration (MBC) determination. [, , , , ]
A: High-performance liquid chromatography (HPLC) is a valuable technique to measure the amount of this compound retained on dentin surfaces after different treatment protocols. [] This analysis helps understand the substantivity and potential long-term antimicrobial effects of this compound.
ANone: The provided research predominantly focuses on clinical and in vitro applications of this compound. While assessing its environmental impact and degradation pathways is important, these aspects are not covered in the provided papers.
A: Studies using ethyl cellulose-based sustained-release devices for this compound in periodontal pockets demonstrate the influence of formulation on drug release and efficacy. [] Different formulations achieved varying release kinetics, impacting the duration of action and ultimately influencing treatment outcomes. []
ANone: While the provided research papers mention analytical techniques like HPLC, they don't delve into the specific validation parameters used.
ANone: While quality control is paramount in manufacturing this compound-containing products, the provided research focuses on its clinical applications and doesn't discuss specific quality control measures.
ANone: The provided research primarily focuses on this compound's antimicrobial effects and doesn't delve into its immunogenicity or potential to elicit immunological responses.
ANone: While biocompatibility is a crucial aspect of this compound, especially for long-term use, the provided research primarily focuses on its short-term efficacy and doesn't delve into detailed biocompatibility or biodegradability studies.
A: Research suggests that herbal mixes and cranberry mouthrinses demonstrate antimicrobial effects against common oral pathogens like S. mutans, L. fermentum, and L. casei. [] These natural alternatives show promise as potential substitutes for this compound, warranting further investigation.
A: this compound has been a mainstay in infection control since the mid-20th century. Its use as an oral antiseptic gained prominence, with research demonstrating its efficacy in reducing plaque and gingivitis. [, ] The development of various formulations, including mouthwashes, gels, and sustained-release devices, marks significant milestones in expanding its clinical applications. []
A: Research suggests that combining this compound with other antimicrobials can have synergistic effects. For example, one study found that a combination of this compound and hydrogen peroxide resulted in significantly better short-term plaque inhibition compared to this compound alone. [] Another study showed that combining this compound with amoxicillin/clavulanic acid led to a significant reduction in alveolar osteitis after tooth extraction. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



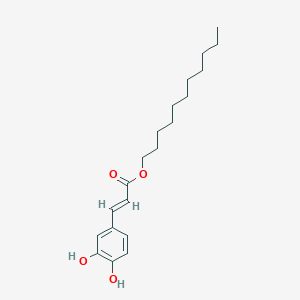
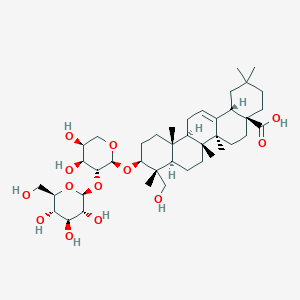
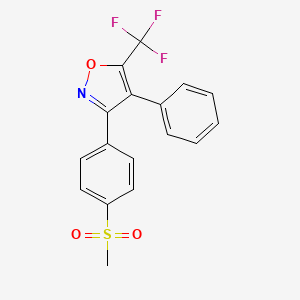
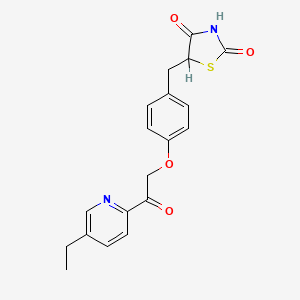
![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B1668647.png)

![5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[[4-(methylsulfonyl)phenyl]methoxy]-2-thiophenecarboxamide](/img/structure/B1668651.png)
![N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B1668653.png)
![1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B1668654.png)
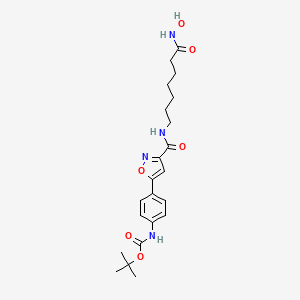
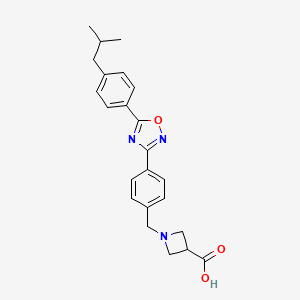
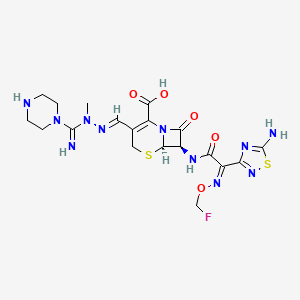

![N-(4-{[4-(methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide](/img/structure/B1668662.png)